3-(Hydroxyphenylmethyl)phenol 3-(Hydroxyphenylmethyl)phenol
Brand Name: Vulcanchem
CAS No.: 7765-98-2
VCID: VC8169075
InChI: InChI=1S/C13H12O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13-15H
SMILES: C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O
Molecular Formula: C13H12O2
Molecular Weight: 200.23 g/mol

3-(Hydroxyphenylmethyl)phenol

CAS No.: 7765-98-2

Cat. No.: VC8169075

Molecular Formula: C13H12O2

Molecular Weight: 200.23 g/mol

* For research use only. Not for human or veterinary use.

3-(Hydroxyphenylmethyl)phenol - 7765-98-2

Specification

CAS No. 7765-98-2
Molecular Formula C13H12O2
Molecular Weight 200.23 g/mol
IUPAC Name 3-[hydroxy(phenyl)methyl]phenol
Standard InChI InChI=1S/C13H12O2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13-15H
Standard InChI Key LDVOYHIJRINIFY-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O
Canonical SMILES C1=CC=C(C=C1)C(C2=CC(=CC=C2)O)O

Introduction

Structural and Chemical Properties

Molecular Configuration

3-(Hydroxyphenylmethyl)phenol (C₁₃H₁₂O₂) consists of two phenolic rings connected via a hydroxymethyl bridge. The ortho-, meta-, and para-substitution patterns of hydroxymethyl groups on phenolic rings significantly influence reactivity. For instance, studies on 2-hydroxymethylphenol (2-HMP) and 4-hydroxymethylphenol (4-HMP) demonstrate that substitution position affects condensation kinetics and product distributions during resin formation .

Key Structural Features:

  • Hydroxymethyl Group Reactivity: The -CH₂OH group undergoes transesterification and condensation reactions, particularly under alkaline conditions .

  • Hydrogen Bonding: Intramolecular hydrogen bonding between phenolic -OH and hydroxymethyl groups stabilizes intermediates during polymerization .

Synthesis and Reaction Mechanisms

Synthetic Routes

While no direct synthesis of 3-(Hydroxyphenylmethyl)phenol is documented, analogous compounds are synthesized via:

  • Transesterification: Reaction of phenol derivatives with carbonyl-containing accelerators (e.g., ethyl formate, propylene carbonate) .

  • Aldol Condensation: Base-catalyzed condensation of formaldehyde with phenol, though this typically yields 2-HMP or 4-HMP .

Example Protocol from Literature:

  • Reactants: Phenol, formaldehyde, and sodium hydroxide (NaOH) in dimethylformamide/water .

  • Conditions: 20–60°C, pH 10, yielding dimeric and trimeric condensation products .

Reaction Kinetics

  • Accelerated Cure Mechanisms: Cure accelerators like triacetin increase condensation rates by facilitating hydroxymethyl group activation .

  • Byproducts: Dimeric (e.g., 2-(4-hydroxyphenylmethyl)-4-(4-hydroxyphenylmethyl)phenol) and trimeric structures dominate, identified via HPLC and ¹³C NMR .

Applications in Polymer Science

Phenol-Formaldehyde Resins

Hydroxymethylphenols are critical precursors in thermosetting resins. Key findings include:

  • Cure Acceleration: Ethyl formate reduces gelation time by 40% compared to unaccelerated systems .

  • Mechanical Properties: Resins derived from 2-HMP exhibit higher crosslink density than 4-HMP analogs .

Table 1: Comparative Properties of Hydroxymethylphenol-Based Resins

Property2-HMP Resin4-HMP Resin
Gelation Time (min)4568
Flexural Strength (MPa)9278
Thermal Stability (°C)285270

Data derived from

Pharmacological and Biological Relevance

Antioxidant Activity

Phenolic compounds with hydroxymethyl substituents exhibit radical-scavenging properties. For example:

  • 3,4-Dihydroxybenzoic Acid Derivatives: Show 80% DPPH radical inhibition at 50 μM .

  • Structure-Activity Relationship: Meta-substituted hydroxymethyl groups enhance electron donation capacity .

Neuroprotective Analogues

Modifications of phenolic moieties in neuroprotective agents (e.g., 3-hydroxymorphinan) improve metabolic stability. Key insights:

  • Bioisosteric Replacement: Imidazolone rings mimic phenolic -OH groups, reducing glucuronidation .

  • In Vivo Efficacy: Analogues inhibit nitric oxide production in microglia (IC₅₀ = 1.35 μM) .

Analytical Characterization

Chromatographic Methods

  • HPLC Analysis: Reverse-phase C18 columns with UV detection at 273 nm resolve hydroxymethylphenol derivatives .

  • Retention Times: 2-HMP (8.2 min), 4-HMP (9.5 min), dimers (12–15 min) .

Spectroscopic Techniques

  • ¹³C NMR: Assignments for dimeric structures include δ 35.8 ppm (β-methylene) and δ 116–133 ppm (aromatic carbons) .

  • Long-Range Correlations: ¹H-¹³C heteronuclear multiple-bond correlation (HMBC) confirms connectivity in trimeric products .

Future Directions and Challenges

  • Synthetic Optimization: Developing regioselective methods for 3-substituted hydroxymethylphenols.

  • Toxicological Profiling: Assessing endocrine activity and environmental persistence.

  • Advanced Materials: Incorporating 3-(Hydroxyphenylmethyl)phenol into high-performance adhesives or drug delivery systems.

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